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molecular formula C10H10N2O6S B2841374 Ethyl [(2,4-dinitrophenyl)thio]acetate CAS No. 85196-28-7

Ethyl [(2,4-dinitrophenyl)thio]acetate

Cat. No. B2841374
M. Wt: 286.26
InChI Key: BJDFTBHUSCRIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393735

Procedure details

Into a 100 ml round-bottomed flask were placed 14.8 g (10 ml, 79.6 mmol) 2,4-dinitrofluorobenzene, THF (20 ml, freshly distilled from sodium benzophenone) and triethylamine (11.1 ml, 79.6 mmol). The reaction was cooled in an ice bath while 9.55 g (8.73 ml, 79.6 mmol) ethyl 2-mercaptoacetate dissolved in THF (10 ml) was added dropwise. The resulting nearly black solution was allowed to warm slowly to room temperature and stirred 18 hours. The reaction mixture was poured onto 150 ml ice and the resulting layers were separated. The aqueous phase was extracted with EtOAc (2×125 ml). The organic layers were combined and washed with water (100 ml), dried over MgSO4 and concentrated to dryness in vacuo to yield 16.9 g of red-brown solid (74.1% yield).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
sodium benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
74.1%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1F)([O-:3])=[O:2].C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Na].C(N(CC)CC)C.[SH:36][CH2:37][C:38]([O:40][CH2:41][CH3:42])=[O:39]>C1COCC1>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[S:36][CH2:37][C:38]([O:40][CH2:41][CH3:42])=[O:39])([O-:3])=[O:2] |f:1.2,^1:27|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
sodium benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.73 mL
Type
reactant
Smiles
SCC(=O)OCC
Step Three
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml round-bottomed flask were placed
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×125 ml)
WASH
Type
WASH
Details
washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 74.1%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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